molecular formula C19H18N6O4 B2514837 1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-05-6

1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Número de catálogo: B2514837
Número CAS: 892747-05-6
Peso molecular: 394.391
Clave InChI: IKBPGDDTXYFDGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic compound combining a 1,2,3-triazole core with a 1,2,4-oxadiazole moiety. Its structure features three distinct pharmacophoric elements:

  • 1,2,4-Oxadiazol-5-yl group: A bioisostere for ester or amide groups, contributing to metabolic stability and ligand-receptor binding .
  • 4-Methoxyphenyl substituent: Modulates electronic properties and steric bulk, influencing molecular recognition .

Propiedades

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-26-13-6-4-11(5-7-13)18-21-19(29-23-18)16-17(20)25(24-22-16)12-8-14(27-2)10-15(9-12)28-3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBPGDDTXYFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (often referred to as compound A ) is a hybrid molecule featuring a triazole and oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with compound A, supported by relevant case studies and research findings.

Structure

The chemical structure of compound A can be represented as follows:

C18H17N3O5\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{5}

This structure includes:

  • A triazole ring , known for its role in various biological activities.
  • An oxadiazole ring , which has been linked to anticancer properties.
  • Methoxy groups that may enhance lipophilicity and biological activity.

The molecular weight of compound A is approximately 355.34 g/mol . Its purity is typically reported at 98% , making it suitable for biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and triazole moieties. For instance:

  • Cytotoxicity Studies : Compound A was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values indicated significant cytotoxic effects, with values lower than those observed for standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays demonstrated that compound A induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression. This suggests a mechanism involving cell cycle arrest and programmed cell death .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-715.6310.38 (Tamoxifen)
U-93712.014.0 (Doxorubicin)

Antimicrobial Activity

The oxadiazole component in compound A has been linked to various antimicrobial properties:

  • Broad-Spectrum Activity : Compounds similar to A have exhibited activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to gentamicin .
  • Mechanistic Insights : Research indicates that these compounds may inhibit bacterial enzyme systems critical for cell wall synthesis, leading to cell lysis .

Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives of oxadiazole were synthesized and tested against several cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity profiles. Compound A showed enhanced activity compared to traditional chemotherapeutics .

Study 2: Antimicrobial Properties

A research article detailed the synthesis of 1,3,4-oxadiazole derivatives with antimicrobial properties. The study found that certain substitutions on the oxadiazole ring increased activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could optimize efficacy .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a valuable candidate for further research.

Anticancer Activity

The anticancer properties of this compound have been extensively studied:

  • Cytotoxicity Studies : Research has shown that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
    Cell LineIC50 (µM)Reference Compound IC50 (µM)
    MCF-7 (Breast Cancer)15.6310.38 (Tamoxifen)
    U-937 (Leukemia)12.014.0 (Doxorubicin)
    These values indicate that the compound's efficacy is comparable to established chemotherapeutics.
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and upregulating p53 expression. This suggests a mechanism involving cell cycle arrest and programmed cell death.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating efficacy comparable to gentamicin.
  • Mechanistic Insights : Research indicates that these compounds may inhibit bacterial enzyme systems critical for cell wall synthesis, leading to bacterial cell lysis.

Study 1: Anticancer Efficacy

A study published in MDPI focused on synthesizing derivatives of oxadiazole and testing them against several cancer cell lines. The results indicated that structural modifications significantly influenced cytotoxicity profiles. The hybrid compound demonstrated enhanced activity compared to traditional chemotherapeutics.

Study 2: Antimicrobial Properties

Another research article detailed the synthesis of 1,3,4-oxadiazole derivatives with antimicrobial properties. The study found that specific substitutions on the oxadiazole ring increased activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could optimize efficacy.

Summary of Applications

The applications of 1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be summarized as follows:

ApplicationDescription
Anticancer ResearchSignificant cytotoxic effects against various cancer cell lines; apoptosis induction mechanisms identified.
Antimicrobial ResearchBroad-spectrum activity against Gram-positive and Gram-negative bacteria; potential for development as an antimicrobial agent.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the triazole and oxadiazole rings. Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituent Oxadiazole Substituent Molecular Weight Key Features
Target Compound 3,5-Dimethoxyphenyl 4-Methoxyphenyl 422.4 (calculated) Balanced electron density; three methoxy groups enhance solubility .
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine () 2,5-Dimethoxyphenyl 4-Chlorophenyl 412.8 Chlorine introduces electron-withdrawing effects; asymmetric methoxy substitution may reduce symmetry .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine () 3-Trifluoromethylphenyl 4-Methylphenyl 386.3 Trifluoromethyl group increases lipophilicity; methylphenyl on oxadiazole reduces steric hindrance .
1-(3,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine () 3,5-Dimethoxyphenyl Thiophen-2-yl 370.4 Thiophene introduces sulfur-based polarity; lower molecular weight may improve bioavailability .
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine () 2,3-Dimethylphenyl 4-Ethoxyphenyl 376.4 Ethoxy group increases hydrophobicity; dimethylphenyl adds steric bulk .

Key Observations:

Electronic Effects: Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and π-donor capacity, whereas electron-withdrawing groups (e.g., Cl in ) improve metabolic stability . The trifluoromethyl group in significantly increases lipophilicity, which may affect membrane permeability .

Steric Considerations :

  • Bulky substituents (e.g., 2,3-dimethylphenyl in ) may hinder binding to flat active sites compared to the target compound’s 3,5-dimethoxyphenyl group .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or methoxy groups) are synthesized via Buchwald–Hartwig amination or cycloaddition reactions, as described for related triazoles in and .

Structural Characterization and Crystallography

While crystallographic data for the target compound are absent, analogs in the evidence (e.g., ) were analyzed using SHELXL and WinGX software . Key findings from similar compounds include:

  • Planarity : Triazole and oxadiazole rings in isostructural compounds () adopt near-planar conformations, with dihedral angles <5° between aromatic systems .
  • Crystal Packing : Methoxy and chloro substituents influence packing via C–H···O/N interactions, as seen in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

  • Methodology : The compound can be synthesized via sequential cyclization and click chemistry. Key steps include:

  • Oxadiazole formation : Cyclocondensation of a nitrile oxide with a hydrazide precursor under reflux in ethanol .
  • Triazole assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the oxadiazole and dimethoxyphenyl moieties .
  • Optimization : Reaction yields (>70%) are achieved using anhydrous solvents (DMF or THF), controlled temperatures (60–80°C), and catalytic Cu(I) (e.g., CuBr) .
    • Key parameters : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.0 ppm for triazole/oxadiazole rings) and methoxy groups (δ 3.8–3.9 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~435.1) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays :

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Kinase inhibition : Fluorescence-based ATPase assays (e.g., EGFR or CDK2 inhibition) at 10 µM concentration .
    • Data interpretation : Compare IC50 values with control compounds (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in IC50 values (e.g., 2.5 µM vs. 15 µM for kinase inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) and use internal controls .
  • Structural analogs : Compare with derivatives (e.g., 3,5-dimethoxy vs. 4-chlorophenyl substitutions) to identify SAR trends .
    • Mitigation : Replicate studies in ≥3 independent labs and cross-validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies can predict the compound’s binding modes and stability?

  • DFT modeling :

  • Geometry optimization : B3LYP/6-311G(d,p) basis set to calculate bond lengths (e.g., N-N in triazole: 1.32 Å) and Mulliken charges .
  • HOMO-LUMO analysis : Identify electron-rich regions (oxadiazole ring) for electrophilic attack .
    • Molecular docking : AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase; binding energy ≤ −8.5 kcal/mol) .

Q. How can researchers address low synthetic yields during scale-up?

  • Troubleshooting :

Issue Solution Reference
Impure intermediatesRecrystallize with ethanol/water (7:3)
Side reactionsUse N₂ atmosphere to prevent oxidation of Cu(I)
Poor cyclizationReplace DMF with toluene for oxadiazole formation
  • Process optimization : Employ flow chemistry for CuAAC step to improve reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.